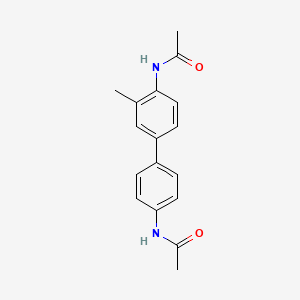

2-Methyldiacetylbenzidine

Description

2-Methyldiacetylbenzidine is an organic compound that has found its place in academic research primarily through studies investigating the structure-activity relationships of aromatic amines. Its chemical identity is established with the CAS number 63991-70-8. chem960.com

| Property | Value |

| Molecular Formula | C17H18N2O2 |

| Molecular Weight | 282.37 |

| Synonyms | 2-METHYL-N,N'-DIACETYLBENZIDINE; 4',4'''-BIACETANILIDE, 2-METHYL- |

This interactive table provides a summary of the key chemical properties of this compound. chem960.comscribd.com

Aromatic amines are a class of organic compounds that have been instrumental in the synthesis of azo dyes, which are widely used in the textile, paper, and leather industries. However, many aromatic amines are also recognized as proven or suspected carcinogens, with benzidine (B372746) being a notable example. mdpi.com Research into derivatives of benzidine, such as this compound, is often aimed at understanding how structural modifications—like the addition of a methyl and acetyl groups—influence their biological activity and carcinogenic potential. mdpi.com

The study of compounds like this compound is significant in the field of toxicology and chemical safety. By examining the properties of such derivatives, researchers can develop models to predict the toxicity of other, less-studied aromatic amines. This is evident in studies where this compound has been included in datasets of aromatic amines to develop quantitative structure-activity relationship (QSAR) models for predicting carcinogenic potency. mdpi.com

Historically, research into benzidine and its derivatives has been driven by concerns over their carcinogenicity, particularly in relation to bladder cancer in workers in the dye industry. This has led to the investigation of a wide range of benzidine analogs to identify safer alternatives and to understand the mechanisms of their toxicity.

This compound has been noted in toxicological literature as a "questionable carcinogen with experimental tumorigenic data". scribd.com Specifically, a study on rats provided the following toxicity data:

| Route of Administration | Animal Model | Dosage | Duration | Effect | Reference |

| Oral | Rat | 5600 mg/kg | 35 Weeks | Carcinogenic | CNREA8 16,525,56 |

This interactive table details the historical toxicity findings for this compound. scribd.com

This places the compound within a historical context of animal studies aimed at classifying the carcinogenic risk of various chemical substances.

In more recent times, the significance of this compound in research has transitioned from purely observational toxicology to its inclusion in computational and predictive studies. For instance, it has been used as part of a dataset in the development of quantitative structure-activity relationship (QSAR) models. mdpi.com These models are crucial in modern toxicology as they allow for the prediction of a compound's carcinogenic potential based on its molecular structure, reducing the need for extensive and time-consuming animal testing. mdpi.com

A foundational challenge in the study of this compound is the limited volume of dedicated research on this specific compound. Much of the available information is part of broader studies on aromatic amines. This lack of focused research means that a detailed understanding of its specific metabolic pathways, mechanisms of action, and full toxicological profile is not as developed as for its parent compound, benzidine. Future research may focus on more in-depth studies of this and other less-common benzidine derivatives to refine predictive models and enhance our understanding of aromatic amine carcinogenicity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63991-70-8 |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

N-[4-(4-acetamido-3-methylphenyl)phenyl]acetamide |

InChI |

InChI=1S/C17H18N2O2/c1-11-10-15(6-9-17(11)19-13(3)21)14-4-7-16(8-5-14)18-12(2)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |

InChI Key |

JIHXYUQHOMKXAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)NC(=O)C)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 2-Methyldiacetylbenzidine

The synthesis of this compound is predominantly achieved through the diacetylation of o-tolidine (B45760) (3,3'-dimethylbenzidine). This process involves the introduction of an acetyl group to each of the amino functionalities of the precursor molecule.

The most conventional and widely practiced method for synthesizing this compound involves the direct acetylation of 3,3'-dimethylbenzidine. This reaction is typically carried out using an acylating agent such as acetic anhydride (B1165640) or acetyl chloride.

The primary route involves reacting 3,3'-dimethylbenzidine with acetic anhydride. To drive the reaction towards completion and neutralize the acetic acid byproduct, a base like potassium carbonate is often employed. The reaction is typically conducted under reflux conditions in an inert solvent, such as toluene, for several hours. The temperature for this reaction generally ranges from 80 to 100°C. An alternative approach involves a process where the solid aromatic amine in particulate form is agitated with liquid acetic anhydride, followed by the evaporation of unreacted anhydride and the acetic acid byproduct. google.com

A summary of conventional reaction parameters is presented below:

| Parameter | Details |

| Precursor | 3,3'-Dimethylbenzidine (o-tolidine) |

| Acylating Agent | Acetic Anhydride |

| Catalyst/Base | Potassium Carbonate or Pyridine (B92270) |

| Solvent | Toluene |

| Temperature | 80–100°C (Reflux) |

| Reaction Time | 6–12 hours |

In recent years, more advanced and environmentally conscious methods for N-acetylation have been developed. These methodologies aim to reduce the use of hazardous reagents and improve reaction efficiency.

One such advanced technique utilizes acetonitrile (B52724) as the acylating agent. researchgate.netmdpi.com This method can be performed under microwave irradiation with an in-situ generated trimethylsilyl (B98337) iodide catalyst, which selectively acetylates aromatic amines. researchgate.net Another green approach involves a continuous-flow acetylation reaction using acetonitrile as the acetylating agent and alumina (B75360) as a low-cost, environmentally friendly Lewis acid catalyst. mdpi.com These methods often offer advantages such as shorter reaction times, milder reaction conditions, and elimination of toxic acylating reagents like acetic anhydride and acetyl chloride. researchgate.netorientjchem.org

Key features of advanced synthesis methods are highlighted in the following table:

| Methodology | Acylating Agent | Catalyst/Conditions | Key Advantages |

| Microwave-Assisted Synthesis | Acetonitrile | Trimethylsilyl iodide (in-situ generated) | Selective, eliminates toxic reagents, shorter reaction times. researchgate.net |

| Continuous-Flow Reaction | Acetonitrile | Alumina | Environmentally friendly, uses a low-cost catalyst, good conversion rates. mdpi.com |

| Catalyst-Free Conditions | Acetic Anhydride | Solvent-free | Eco-friendly, simple work-up, good to excellent yields. orientjchem.org |

Exploration of Precursor Compounds and Intermediate Reactivity in Organic Synthesis

The successful synthesis of this compound is intrinsically linked to the reactivity of its precursor, 3,3'-dimethylbenzidine, and the mechanistic details of the acylation reaction.

The key precursor for the synthesis of this compound is 3,3'-dimethylbenzidine, also known as o-tolidine. noaa.govwikipedia.org This aromatic diamine is a solid compound that is sensitive to light and air. noaa.gov The reactivity of 3,3'-dimethylbenzidine is dominated by the two amino groups attached to the biphenyl (B1667301) structure. These amino groups are nucleophilic and readily react with electrophiles.

The presence of two amino groups allows for di-substitution, as seen in the formation of this compound. The reactivity of these amines can be influenced by the presence of the methyl groups on the aromatic rings. The metabolism of o-toluidine, a related compound, involves N-acetylation, indicating the susceptibility of the amino group to this type of reaction. nih.govwho.int

The acylation of 3,3'-dimethylbenzidine to form this compound proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).

This attack leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating a leaving group (an acetate (B1210297) ion in the case of acetic anhydride) and forming the N-acetylated product. The reaction proceeds in two steps, with the initial formation of a monoacetylated intermediate, N-acetyl-3,3'-dimethylbenzidine, which then undergoes a second acetylation to yield the final diacetylated compound. The use of a base is crucial to neutralize the acetic acid formed during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 2-Methyldiacetylbenzidine, providing detailed information on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons—aromatic, methyl, and acetyl—are expected. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aromatic rings will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The methyl group attached to the biphenyl (B1667301) system would likely resonate at a characteristic upfield position (around δ 2.0-2.5 ppm). The protons of the two acetyl groups are expected to produce a sharp singlet in the region of δ 2.1-2.3 ppm. The integration of these signals provides a ratio of the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets), arising from spin-spin coupling, would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the acetyl groups are characteristically found far downfield (δ 168-172 ppm). The aromatic carbons will produce a cluster of signals in the δ 120-145 ppm range. The carbon of the methyl group attached to the aromatic ring and the carbons of the acetyl methyl groups will appear in the upfield region of the spectrum (δ 15-30 ppm).

A predicted ¹H NMR spectrum for this compound suggests the following chemical shifts. It is important to note that these are predicted values and can vary based on the solvent and experimental conditions.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| ~7.5 - 7.8 | Aromatic Protons |

| ~2.2 | Acetyl (CH₃) Protons |

| ~2.1 | Ring Methyl (CH₃) Proton |

| Note: This data is based on computational predictions and should be confirmed by experimental analysis. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. uobaghdad.edu.iqunibo.it For this compound (C₁₇H₁₈N₂O₂), the exact mass can be calculated and compared to the experimentally measured value. This high level of precision allows for the unambiguous confirmation of the molecular formula. msu.eduuni-saarland.de Electron ionization (EI) is a common technique where the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. For this compound, characteristic fragments would likely arise from the loss of acetyl groups or cleavage of the biphenyl bond.

| Molecular Formula and Mass of this compound | |

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Monoisotopic Mass | 282.1368 u |

| Note: The fragmentation pattern would need to be determined experimentally. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). utdallas.edu In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A strong absorption band around 1660-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the amide groups. libretexts.org The N-H stretching vibration of the secondary amide would appear in the region of 3200-3300 cm⁻¹. C-H stretching vibrations from the aromatic rings and methyl groups would be observed around 2850-3100 cm⁻¹. The presence of C-N stretching and aromatic C=C stretching would also contribute to the fingerprint region of the spectrum (below 1600 cm⁻¹). libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. msu.eduuzh.ch The biphenyl system in this compound, being a conjugated system, is expected to absorb UV light. The spectrum would likely show a strong absorption band (λmax) in the UV region, characteristic of the π → π* transitions of the aromatic rings. elte.hu The exact position of λmax can be influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis.

| Expected Spectroscopic Data for this compound | |

| IR Absorption (cm⁻¹) | Assignment |

| ~3250 | N-H Stretch (Amide) |

| ~1670 | C=O Stretch (Amide) |

| ~1600, ~1480 | Aromatic C=C Stretch |

| UV-Vis (nm) | Assignment |

| ~250-290 | π → π* Transition (Biphenyl) |

| Note: These are representative values for similar aromatic amides and require experimental verification for this compound. |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of non-volatile compounds like this compound. researchgate.netresearchgate.net A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water). researchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. This compound, being a relatively non-polar molecule, would be well-retained on a C18 column. Detection is commonly achieved using a UV detector set at the λmax of the compound to ensure high sensitivity. researchgate.net By running a series of standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of this compound in a sample. The purity of the compound is assessed by the presence of a single, sharp peak in the chromatogram, with the absence of significant impurity peaks.

| Typical HPLC Parameters for Aromatic Amine Analysis | |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (set at λmax) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Note: These are general conditions and would need to be optimized for the specific analysis of this compound. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, GC is crucial for analyzing any volatile impurities or starting materials that may be present in a sample. nih.gov For the analysis of aromatic amines by GC, derivatization is often employed to increase volatility and improve chromatographic peak shape. unibo.it However, for assessing the purity of a this compound sample, GC can be used to detect and quantify any residual volatile solvents from the synthesis or purification process. A typical GC analysis would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column. researchgate.net The column contains a stationary phase that separates the components based on their boiling points and interactions with the phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

| Typical GC Parameters for Volatile Impurity Analysis | |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Detector | FID or MS |

| Note: These parameters are for general volatile analysis and would be adjusted based on the specific impurities being targeted. |

X-ray Crystallography for Crystalline Solid-State Structure Determination

X-ray crystallography is a powerful and definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.organton-paar.com This method is indispensable in chemical research for elucidating the detailed molecular structure, including the conformation and packing of molecules in the crystal lattice. The fundamental principle of X-ray crystallography lies in the diffraction of an X-ray beam by the ordered array of atoms in a crystal. anton-paar.comwustl.edu The electrons in the atoms scatter the X-rays, and due to the regular periodic arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. wustl.edu By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which allows for the precise determination of atomic positions, bond lengths, and bond angles. wustl.edumpg.de

The process begins with the growth of a high-quality single crystal of the compound of interest, in this case, this compound. This is often the most challenging step, as the crystal must be of sufficient size and quality to produce a clear diffraction pattern. mpg.de Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam, typically generated by a synchrotron source for high intensity. mpg.de As the crystal is rotated, a series of diffraction images are collected on a detector. wustl.edu

The analysis of the diffraction data allows for the determination of the unit cell parameters, which define the size and shape of the repeating unit of the crystal lattice. For a molecule like this compound, the crystal structure would reveal critical details about its solid-state conformation. This includes the dihedral angles between the phenyl rings of the biphenyl core and the orientation of the acetyl and methyl groups.

While specific crystallographic data for this compound is not publicly available, the following tables present representative data that would be obtained from such an analysis, based on findings for similarly complex organic molecules. arabjchem.orgnih.gov

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.532(1) |

| b (Å) | 12.145(2) |

| c (Å) | 15.876(3) |

| α (°) | 90 |

| β (°) | 102.54(1) |

| γ (°) | 90 |

| Volume (ų) | 1602.3(4) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.225 |

| Absorption coefficient (mm⁻¹) | 0.082 |

| F(000) | 624 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

This data is representative and illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. arabjchem.org

Table 2: Selected Bond Lengths and Angles (Illustrative)

| Bond/Angle | Length (Å) / Angle (°) |

| C-C (biphenyl linkage) | 1.492(3) |

| C-N (amide) | 1.365(2) |

| C=O (amide) | 1.234(2) |

| N-C (acetyl methyl) | 1.468(3) |

| C-N-C (angle) | 128.5(2) |

| O=C-N (angle) | 122.1(2) |

| Dihedral angle (phenyl-phenyl) | 45.8(1) |

These values are illustrative examples of the type of geometric parameters determined by X-ray crystallography for organic molecules. nih.gov

Reaction Mechanisms and Chemical Transformations

Fundamental Reaction Mechanisms Governing 2-Methyldiacetylbenzidine Reactivity

The primary reaction pathways for this compound involve the aromatic rings and the amide functionalities. These include electrophilic attacks on the electron-rich biphenyl (B1667301) system and reactions related to the nucleophilic character of the nitrogen atoms, albeit significantly attenuated by acetylation.

Electrophilic aromatic substitution (EAS) is a characteristic reaction for benzene (B151609) and its derivatives. rsc.org The rate and regioselectivity of these reactions on this compound are determined by the combined influence of the substituents on both aromatic rings.

Ring A (Methyl- and Acetamido-substituted): This ring contains a methyl group (-CH₃) and an N-acetyl group (-NHCOCH₃). The methyl group is an activating, ortho-, para-directing substituent due to positive induction and hyperconjugation. The N-acetyl group is also an ortho-, para-director; however, it is deactivating compared to a simple amino group. sundarbanmahavidyalaya.inlibretexts.org The lone pair of electrons on the nitrogen can be delocalized into the aromatic ring (activating), but this effect is diminished by competing resonance with the adjacent carbonyl group. sundarbanmahavidyalaya.inlibretexts.org In electrophilic reactions on substituted anilines, the N-acetyl group is often the stronger directing group. rsc.org Therefore, for this ring, electrophilic attack would be expected to occur predominantly at the position para to the N-acetyl group (position 5) and ortho to the methyl group. Steric hindrance from the bulky acetyl group and the adjacent phenyl ring might reduce the yield of products substituted at the ortho position (position 3). rsc.org

Ring B (Acetamido-substituted): This ring contains only an N-acetyl group. As an ortho-, para-director, it will direct incoming electrophiles to the positions ortho to it (positions 3' and 5').

The primary amine groups of the parent compound, 2-methylbenzidine, are nucleophilic and readily undergo reactions such as acylation. The formation of this compound itself is an example of such a reaction, where the amine attacks an acylating agent like acetic anhydride (B1165640). sundarbanmahavidyalaya.in

However, once the diacetylated product is formed, the nucleophilicity of the nitrogen atoms is significantly diminished. The lone pair of electrons on each nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This reduces their availability to act as nucleophiles in further reactions. libretexts.org This "protection" of the amino group by acetylation is a common strategy in organic synthesis to moderate the high reactivity of arylamines and prevent unwanted side reactions like over-halogenation. libretexts.org Hydrolysis of the amide groups, typically under acidic or basic conditions, can regenerate the more reactive diamine. rsc.org

Derivatization Chemistry and Analogue Synthesis for Mechanistic Probes

Studying the derivatives and structural analogues of this compound provides valuable insight into how structural modifications influence its chemical and physical properties.

Derivatization is a key strategy for altering a molecule's properties. In the context of benzidine (B372746) derivatives, acetylation is a critical transformation.

Modulation of Biological Activity: Benzidine and some of its derivatives are known carcinogens, a property linked to their metabolic activation in the body. epa.govcdc.gov N-acetylation is a primary metabolic pathway. While mono-acetylation can sometimes lead to more mutagenic species, diacetylation is generally considered a detoxification step, as the resulting N,N'-diacetylbenzidine is more stable and less prone to the metabolic N-oxidation required for activation. nih.govresearchgate.netiarc.fr Therefore, the conversion of 2-methylbenzidine to this compound is expected to significantly alter its biological activity profile.

Synthetic Utility: As mentioned, acetylation serves as a protective group strategy in synthesis, allowing for selective reactions on the aromatic rings that would be difficult to control in the presence of highly activating free amino groups. libretexts.orglibretexts.org

Further derivatization could involve electrophilic substitution on the aromatic rings, as discussed in section 4.1.1, to introduce other functional groups and further tune the molecule's electronic and steric properties.

The synthesis of structural analogues is crucial for understanding structure-activity relationships. The general route to N,N'-diacetylated benzidines involves the acylation of the corresponding diamine. For instance, the synthesis of N,N'-Diacetyl-3,3'-dimethylbenzidine, a close analogue, is achieved by reacting 3,3'-dimethylbenzidine with an acetylating agent like acetic anhydride, often in the presence of a base to neutralize the acetic acid byproduct. A similar approach would be employed for this compound, starting from 2-methylbenzidine.

By comparing the properties and reactivity of different analogues, researchers can probe the effects of substituent placement and electronics.

Table 1: Comparison of Benzidine and its Diacetylated Analogues

| Compound | Structure | Key Features | Impact on Reactivity |

|---|---|---|---|

| Benzidine | 4,4'-diaminobiphenyl | Two primary aromatic amine groups. | Highly reactive in EAS; prone to oxidation. libretexts.orgnih.gov |

| N,N'-Diacetylbenzidine | N,N'-diacetyl-4,4'-diaminobiphenyl | Amide groups reduce nitrogen nucleophilicity and ring activation. | Less reactive in EAS; more stable to oxidation. nih.gov |

| N,N'-Diacetyl-3,3'-dimethylbenzidine | N,N'-diacetyl-3,3'-dimethyl-4,4'-diaminobiphenyl | Two activating methyl groups; two deactivating N-acetyl groups. | Reactivity is a balance of activating and deactivating effects. |

This table is generated based on established chemical principles and data from cited sources.

Catalytic Transformations and Kinetic Studies of Reaction Pathways

Catalysis plays a significant role in the synthesis and transformation of compounds like this compound.

The acylation of aromatic amines to form the corresponding amides can be catalyzed by both acids and bases. ijcrt.org Lewis bases such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) are effective catalysts for acylation reactions with acid chlorides or anhydrides. thieme-connect.deprinceton.edu They function by forming a highly reactive acylated catalyst intermediate. The kinetics of azole-catalyzed amine acylation have been shown to be complex, with the potential for the reaction to be influenced by factors such as catalyst speciation and product inhibition. nih.govacs.org

Kinetic studies of electrophilic aromatic substitution reactions reveal the influence of substituents on reaction rates. The deactivating nature of the N-acetyl groups in this compound means that its reactions, such as nitration or halogenation, will be slower than those of the parent 2-methylbenzidine. The rate-determining step in these reactions is typically the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (the arenium ion). rsc.org The stability of this intermediate, which is influenced by the electronic effects of the substituents, directly impacts the activation energy and thus the reaction rate. The electron-donating methyl group will stabilize the intermediate and increase the rate of substitution on its ring, while the electron-withdrawing acetyl groups will have the opposite effect.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. nih.govnih.govarxiv.org These methods, grounded in quantum mechanics, can predict various molecular attributes, including geometry, energy levels, and reactivity indices. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.netplos.org It has been successfully applied to analyze the toxicities and identify reactive sites of benzidine (B372746) and its derivatives by calculating global reactivity profiles such as electronegativity, chemical hardness, and electrophilicity index. researchgate.net While DFT studies have been conducted on the parent compound benzidine to understand its toxic nature, specific DFT analyses focused solely on 2-Methyldiacetylbenzidine are not extensively documented in the reviewed scientific literature. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the chemical structure of compounds with their biological activity or physical properties. archivepp.comnih.gov These models are frequently employed in toxicology to predict the carcinogenicity or genotoxicity of chemicals like aromatic amines. nih.govoup.com

A significant QSAR study focused on the carcinogenicity of aromatic amines included this compound in its dataset. nih.govresearchgate.net The study aimed to develop a reliable predictive model that could also shed light on the mechanisms of toxicity, providing a basis for designing safer chemical compounds. nih.gov

Gene Expression Programming (GEP) is a sophisticated algorithm used in data mining and QSAR modeling. mdpi.comnih.gov GEP evolves mathematical equations or models that best fit a given dataset, overcoming some limitations of traditional genetic algorithms. mdpi.com In a study on the carcinogenicity of aromatic amines, GEP was used to build a classification model based on various molecular descriptors. nih.govresearchgate.net The GEP model demonstrated high accuracy, with a reported accuracy of 0.92 for the training set and 0.82 for the test set, indicating its robustness in predicting the carcinogenic potential of compounds like this compound. nih.govmdpi.com This approach is noted for its ability to handle nonlinear relationships between molecular descriptors and biological activity. frontiersin.org

Neural networks, particularly Multilayer Perceptrons (MLPs), are computational models inspired by the structure of the human brain that are adept at pattern recognition and classification tasks. nih.govresearchgate.netnih.gov In the context of chemical modeling, MLPs can be trained to predict the properties or activities of compounds based on their structural features. nih.govfrontiersin.org

In the same study that analyzed this compound, an MLP model was also developed to classify the carcinogenicity of aromatic amines. nih.govresearchgate.net The MLP model achieved an accuracy of 0.84 on the training set and 0.74 on the test set. nih.govmdpi.com While effective, the precision of the MLP model was found to be slightly lower than that of the GEP model for both the training and test sets in this particular study. nih.govmdpi.com

Interactive Data Table: Carcinogenic Activity of Aromatic Amines (Test Set Sample)

The following table presents a sample from the test set used in a QSAR study for predicting the carcinogenic potency of aromatic amines. nih.govresearchgate.net The "Activity" column indicates the observed carcinogenicity, while "GEP" and "MLP" columns show the predicted classifications by the respective models.

| Compound Name | Activity | GEP | MLP |

| This compound | 0 | 0 | 1 |

| 4,4′-Methylenebis(2-chloroaniline) | 1 | 1 | 1 |

| 4′-Methyl-4-phenylacetanilide | 0 | 0 | 0 |

| 3-Methyl-4-phenylaniline | 0 | 1 | 0 |

| 3-Methyl-4-stilbenamine | 0 | 0 | 0 |

| 1-Naphthylacetohydroxamic acid | 0 | 0 | 0 |

Table based on data from Song et al. (2016). nih.govresearchgate.net Activity: 1 indicates carcinogenic, 0 indicates non-carcinogenic.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comrsc.orgnih.gov This technique allows for the exploration of conformational landscapes, the study of molecular flexibility, and the analysis of intermolecular interactions, such as those between a small molecule and a biological receptor. mdpi.comnih.gov While MD simulations are a powerful tool for understanding the dynamic behavior of chemical systems, specific MD studies focused on this compound were not identified in the reviewed scientific literature.

Advanced Research Applications and Potential Pathways

Role in Material Science Research and Advanced Functional Materials

The bifunctional nature of 2-Methyldiacetylbenzidine, featuring two acetamide (B32628) groups on a substituted biphenyl (B1667301) backbone, suggests its utility as a building block in polymer chemistry and the development of functional materials.

Investigation as a Monomer or Intermediate in Polymer Chemistry

The structure of this compound is analogous to diamine monomers commonly used in the synthesis of polyamides. Polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. semanticscholar.org The synthesis of polyamides can be achieved through various methods, including the direct polycondensation of a diacid with a diamine. semanticscholar.orgnih.gov In this context, the diacetyl groups of this compound could potentially be hydrolyzed to yield the corresponding diamine, 2-methylbenzidine, which could then be polymerized with a dicarboxylic acid to form a novel polyamide.

Alternatively, the entire this compound molecule could be incorporated into a polymer backbone, potentially imparting specific properties due to the presence of the methyl and acetyl groups. For instance, the incorporation of flexible methylene (B1212753) spacer groups into polymer backbones has been shown to increase the solubility and thermal stability of the resulting polymers. nih.gov Similarly, the methyl group on the biphenyl ring of this compound could influence the polymer's solubility and processing characteristics. The synthesis of polyamides from a related compound, 4,4'-bis(4-carboxy methylene) biphenyl, with various aromatic diamines has been successfully demonstrated, yielding polymers with good thermal stability. semanticscholar.orgnih.gov This suggests a viable synthetic route for polymers derived from analogues of this compound.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Monomer 1 (from this compound) | Monomer 2 | Resulting Polymer Class | Potential Properties |

| 2-Methylbenzidine (via hydrolysis) | Dicarboxylic acid (e.g., terephthalic acid) | Aromatic Polyamide | High thermal stability, mechanical strength |

| This compound | Diisocyanate | Poly(amide-imide) | Enhanced solubility, modified thermal properties |

This table presents theoretical polymerization reactions based on the known reactivity of analogous compounds.

Theoretical Considerations for Chromophore and Dye Development

Benzidine (B372746) and its derivatives have historically been fundamental components in the synthesis of azo dyes. researchgate.netnih.gov These dyes are characterized by the presence of one or more azo groups (–N=N–) which act as chromophores, the part of a molecule responsible for its color. The extended π-system of the biphenyl structure in this compound provides a scaffold for the development of chromophores.

Theoretical studies on related diazo dyes have shown that their absorption maxima (λmax), which determine the color, are sensitive to pH and the nature of the substituents on the aromatic rings. researchgate.net The methyl and acetyl groups on the this compound molecule would be expected to influence the electronic properties of the biphenyl system and, consequently, the spectroscopic characteristics of any derived dyes. The acetyl groups, being electron-withdrawing, and the methyl group, being electron-donating, could be strategically utilized to tune the color of a potential dye.

The synthesis of bis-azo dyes from benzidine involves diazotization of the amino groups followed by coupling with various aromatic compounds. researchgate.net A similar synthetic strategy could theoretically be applied to the diamine precursor of this compound to create novel dyes with potentially interesting photophysical properties.

Analytical Reagent and Sensor Development in Chemical Research

The structural motifs within this compound suggest its potential application as a specialized reagent in analytical chemistry, particularly in the development of new detection methodologies and chemical sensors.

Applications in Novel Analytical Detection Methodologies

The development of new analytical methods often relies on reagents that exhibit specific and measurable responses to the presence of a target analyte. In the field of qualitative and quantitative analysis of metal ions, for example, specific reagents are used to induce precipitation or color changes. nih.gov The nitrogen and oxygen atoms within the acetamide groups of this compound could potentially act as coordination sites for metal ions.

The formation of a complex between this compound and a metal ion could lead to a detectable change in its spectroscopic properties, such as a shift in its UV-Vis absorption spectrum or a change in its fluorescence emission. This would form the basis of a spectrophotometric or fluorometric method for the detection of that specific metal ion. The selectivity of such a method would be influenced by the spatial arrangement of the coordinating atoms and the electronic environment of the molecule, which is in turn affected by the methyl group on the biphenyl ring.

Design Principles for Selective Chemical Sensors

A chemical sensor typically consists of a receptor, which interacts with the analyte, and a transducer, which converts this interaction into a measurable signal. The design of a selective chemical sensor requires a receptor that binds preferentially to the target analyte. This compound could serve as the foundational structure for such a receptor.

By modifying the acetyl groups with other functional moieties, it may be possible to create a "molecularly imprinted polymer" (MIP). MIPs are polymers that are synthesized in the presence of a template molecule (the analyte), creating cavities that are complementary in shape and functionality to the template. This approach has been used to create selective sensors for various molecules. While no studies have specifically used this compound for this purpose, the principle is broadly applicable to molecules with suitable functional groups.

Mechanistic Studies of Biotransformation and Environmental Fate Pathways

The potential introduction of any chemical into wider use necessitates an understanding of its metabolic and environmental fate. For this compound, this would involve studying its biotransformation pathways and its persistence and degradation in the environment.

The biotransformation of aromatic amines, including benzidine and its derivatives, is a complex process involving multiple enzymatic pathways. A key metabolic route for aromatic amines is N-acetylation, catalyzed by N-acetyltransferase enzymes. nih.gov Since this compound is already di-acetylated, its metabolism might involve deacetylation back to the corresponding amine, or further enzymatic modifications.

Studies on benzidine have shown that it can be metabolized to N-acetylbenzidine and N,N'-diacetylbenzidine. nih.gov The presence of a methyl group on the biphenyl ring of this compound could influence the rate and regioselectivity of these metabolic transformations. The environmental fate of benzidine derivatives is influenced by factors such as their water solubility, adsorption to soil and sediment, and susceptibility to microbial degradation. cdc.govepa.gov Benzidine itself is moderately persistent in the environment. cdc.gov The acetyl groups on this compound would likely increase its polarity and water solubility compared to the parent amine, which could affect its environmental mobility. The ultimate environmental fate would depend on the rate of its biodegradation, which may involve microbial deacetylation followed by degradation of the resulting aromatic amine.

Investigating Metabolic Transformations in Model Systems

No studies detailing the metabolic processing of this compound in any model systems (e.g., in vitro microsomal assays, in vivo animal models) were identified.

Environmental Degradation Pathways and Persistence Studies

Information regarding the environmental breakdown of this compound, whether through biotic or abiotic processes, is not available in the searched scientific literature. Consequently, its environmental persistence remains uncharacterized.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern chemical and materials science, offering the potential to dramatically accelerate the discovery and design of new molecules with desired properties. nih.gov For derivatives of 2-Methyldiacetylbenzidine, AI and ML can be leveraged across the entire research and development pipeline, from initial hypothesis generation to the prediction of complex properties.

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can be trained on existing data from benzidine (B372746) analogues to predict the biological activity, toxicity, or physicochemical properties of novel, yet-to-be-synthesized derivatives. oup.com For instance, by analyzing the structural features of known mutagenic and non-mutagenic benzidine compounds, ML algorithms could predict the potential genotoxicity of new this compound derivatives, guiding the design of safer alternatives. oup.com

Furthermore, generative AI models can be employed to design novel molecular structures based on a desired set of properties. Researchers can define specific parameters, such as enhanced solubility, specific electronic properties for applications in organic electronics, or improved binding affinity to a biological target, and the AI can propose new derivatives of this compound that are likely to meet these criteria. nih.gov This in silico design process significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling (QSAR/QSPR) | Development of models to predict properties like toxicity, solubility, and electronic characteristics based on molecular structure. nih.govoup.com | Enables rapid screening of virtual libraries to prioritize synthesis of the most promising derivatives. |

| Generative Molecular Design | Use of AI to design novel this compound derivatives with optimized, user-defined properties. nih.gov | Accelerates the discovery of new materials and potential therapeutic agents. |

| Hypothesis Generation | AI systems can analyze vast amounts of scientific literature to identify novel research directions and potential applications for this compound. arxiv.org | Uncovers previously unexplored areas of research and innovation. |

| Reaction-Pathway Prediction | ML models can predict the most efficient and sustainable synthetic routes for producing this compound and its derivatives. | Optimizes chemical synthesis for higher yields and reduced environmental impact. |

High-Throughput Screening Methodologies for New Derivative Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of thousands to millions of compounds for a specific activity. nih.gov For this compound, HTS methodologies are crucial for efficiently exploring the vast chemical space of its potential derivatives to identify "hits" with desired functionalities.

In the context of identifying new derivatives with potential therapeutic applications, HTS can be used to screen libraries of this compound analogues against specific biological targets, such as enzymes or receptors. nih.gov For example, if researchers hypothesize that a derivative could inhibit a particular kinase involved in a disease pathway, HTS assays can be developed to quickly assess the inhibitory activity of a large number of compounds. ucdavis.edu These assays are often based on fluorescence, luminescence, or other optical signals that can be read in a highly parallel format. nih.gov

Beyond biomedical applications, HTS can be employed to discover new materials based on the this compound scaffold. For instance, in the search for new organic electronic materials, HTS platforms can be used to screen for derivatives with optimal photophysical or electrochemical properties, such as those needed for Organic Light-Emitting Diodes (OLEDs) or redox flow batteries. nih.govacs.org This could involve measuring the fluorescence quantum yield or the redox potential of a library of compounds in a multi-well plate format.

The integration of HTS with combinatorial chemistry allows for the on-the-fly synthesis and screening of large libraries of related compounds. This approach can rapidly generate structure-activity relationship (SAR) data, which is invaluable for optimizing the properties of a lead compound. The development of mega-high-throughput screening platforms, capable of screening millions of compounds per minute, further accelerates this discovery process. researchgate.net

Table 2: High-Throughput Screening Techniques for this compound Derivatives

| HTS Technique | Application Area | Principle |

| Biochemical Assays | Drug Discovery | Measures the effect of compounds on the activity of purified enzymes or proteins (e.g., fluorescence polarization, FRET). nih.gov |

| Cell-Based Assays | Drug Discovery, Toxicology | Assesses the effect of compounds on living cells (e.g., cell viability, reporter gene assays). nih.gov |

| High-Content Screening (HCS) | Drug Discovery | Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously. |

| Materials Property Screening | Organic Electronics, Materials Science | Rapidly measures physical or chemical properties like fluorescence, conductivity, or electrochemical potential. nih.govacs.org |

Q & A

Q. What analytical techniques are recommended for detecting 2-Methyldiacetylbenzidine in environmental or biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with benzidine-specific calibration standards. For example, calibration mixes containing structurally related compounds (e.g., 3,3'-dimethylbenzidine) can be cross-referenced to establish retention times and quantification protocols . Derivatization with hydrazine-based reagents (e.g., dansylhydrazine or fluorescein 5-thiosemicarbazide) may enhance detection sensitivity for aldehyde or ketone functional groups in derivatives . Validate methods using spiked matrices and internal standards to account for matrix effects.

Q. How should researchers address stability concerns during storage of this compound?

- Methodological Answer : Store the compound in amber vials under inert atmospheres (e.g., nitrogen) at temperatures below 4°C to minimize photodegradation and oxidative side reactions. Monitor stability using spectroscopic techniques (e.g., UV-Vis or NMR) to track decomposition over time. Comparative thin-layer chromatography (TLC) with authentic samples can confirm purity .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data during structural characterization of this compound derivatives?

- Methodological Answer : Combine experimental data (e.g., H NMR, IR) with computational modeling such as density functional theory (DFT) to predict vibrational frequencies and chemical shifts. For example, DFT calculations have been applied to validate hydrogen bonding patterns in hydrazide derivatives, aiding in spectral interpretation . Cross-validate results with high-resolution mass spectrometry (HRMS) and X-ray crystallography, if crystalline derivatives are obtainable .

Q. How can synthesis protocols for this compound be optimized to reduce hazardous byproducts?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to favor acetylation of benzidine precursors while minimizing side reactions. Green chemistry approaches, such as using dimethylcarbonate as a methylating agent, may reduce toxicity. Monitor reaction progress via TLC and isolate intermediates using column chromatography with gradients tailored to polarity differences .

Q. What systematic review practices ensure comprehensive coverage of this compound’s toxicological profile?

- Methodological Answer : Conduct a literature search across multiple databases (e.g., PubMed, SciFinder, Web of Science) using keywords like "this compound," "benzidine derivatives," and "toxicokinetics." Include MeSH terms (e.g., "carcinogens, aromatic amine") and filter studies by relevance to mechanistic toxicology. Supplement with backward/forward citation tracking and consultation with occupational health experts to identify unpublished data .

Data Contradiction and Validation

Q. How should conflicting toxicity data for this compound be reconciled in meta-analyses?

- Methodological Answer : Apply weighted statistical models to account for variability in experimental designs (e.g., dose ranges, exposure durations). Stratify studies by model systems (in vitro vs. in vivo) and endpoints (genotoxicity vs. carcinogenicity). Use sensitivity analyses to identify outliers and validate findings through independent replication in standardized assays (e.g., Ames test or micronucleus assays) .

Methodological Tables

Key Considerations

- Synthetic Optimization : Prioritize stepwise acetylation to avoid over-substitution.

- Analytical Cross-Validation : Use orthogonal methods (e.g., HPLC + derivatization) to confirm results.

- Ethical Compliance : Adhere to institutional guidelines for handling carcinogenic compounds, including waste disposal protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.